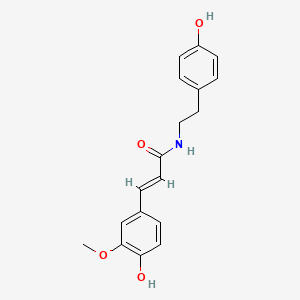![molecular formula C12H14ClN3OS B1275369 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 478686-86-1](/img/structure/B1275369.png)
5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and is a core structure in many pharmaceuticals. The presence of a thiol group, as well as the chlorophenoxy moiety, suggests potential for interactions with biological systems, possibly leading to therapeutic effects.
Synthesis Analysis
While the specific synthesis of "5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles or alkenes. The introduction of substituents like the chlorophenoxy group typically involves nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the triazole ring, which can engage in hydrogen bonding and coordinate to metal ions due to the presence of nitrogen atoms. The chlorophenoxy moiety would likely influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The crystal structure of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, shows dihedral angles between the triazole ring and substituted benzene rings, indicating the spatial arrangement that could be similar in the compound of interest .
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen, and undergo nucleophilic substitution reactions at the thiol group. The chlorophenoxy group could also be reactive towards nucleophiles, potentially leading to further derivatization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their substituents. The presence of an ethyl group and a thiol might confer lipophilic character to the compound, affecting its solubility and membrane permeability. The chlorophenoxy group could contribute to the compound's overall polarity and reactivity. The vibrational spectroscopic analysis of a similar compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, using FT-IR and FT-Raman techniques, along with quantum mechanical methods, could provide insights into the vibrational modes and electronic properties of the compound of interest .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols, including compounds similar to 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have been a focus in chemical synthesis. These compounds are involved in various reactions, such as alkylation and aminomethylation, resulting in the formation of new 3-sulfanyl-1,2,4-triazoles. The interactions of triazole-3-thiols with formalin and acrylonitrile lead to the formation of N2-hydroxymethyl- and 3-(2-cyanoethyl)sulfanyl derivatives, showcasing the compound's reactivity and potential in creating diverse chemical structures (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Antimicrobial Activity
Novel 1,2,4-triazoles, including structures similar to 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have shown potential in antimicrobial applications. The synthesis of these compounds and their subsequent evaluation for antimicrobial activity have indicated that they possess moderate to good antimicrobial properties, suggesting their utility in medical and pharmaceutical research (Martin, 2020).
Protective Effects and Antioxidant Activity
The triazole-thiol derivatives have been investigated for their protective effects against ethanol-induced oxidative stress, indicating their potential in therapeutic applications, particularly concerning organ-specific oxidative stress control (Aktay, Tozkoparan, & Ertan, 2005). Moreover, certain S-substituted derivatives of triazole-thiones have demonstrated significant antioxidative activity, further underscoring the compound's potential in combating oxidative stress-related disorders (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Safety and Hazards
The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGJBFIWJVGLRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395954 |
Source


|
| Record name | 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478686-86-1 |
Source


|
| Record name | 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

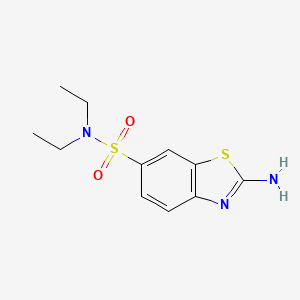

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
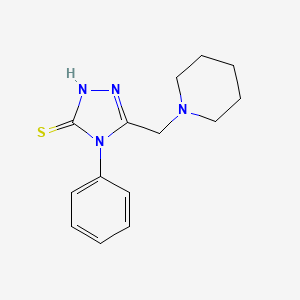
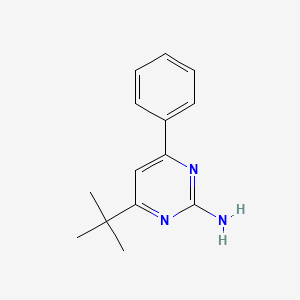

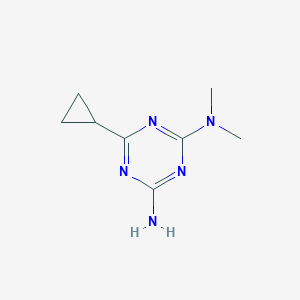
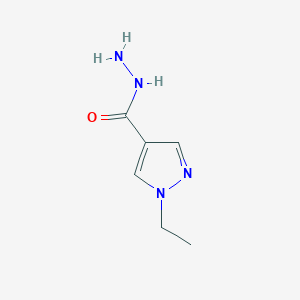
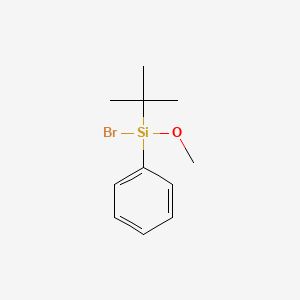
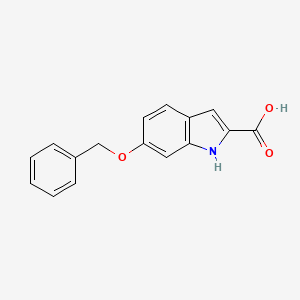
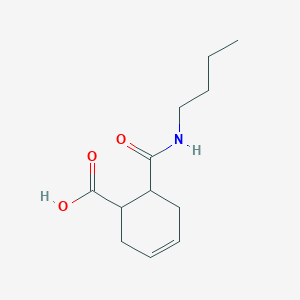

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)
